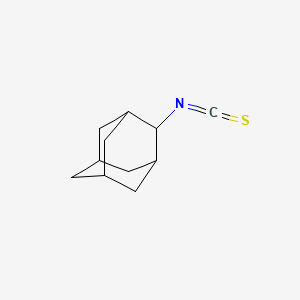![molecular formula C13H13F3O2 B2699631 2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 2228819-43-8](/img/structure/B2699631.png)
2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It has a molecular weight of 258.24 and its IUPAC name is 2-(1-(4-(trifluoromethyl)phenyl)cyclobutyl)acetic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .
Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 258.24 .
Aplicaciones Científicas De Investigación
Trifluoroacetic Acid: Toxicity and Industrial Use
Trifluoroacetic acid (TFAA), similar to acetic acid but with three fluoride atoms, is used industrially and in laboratories. Despite concerns about its toxicity, which could mimic that of hydrofluoric acid, evidence suggests TFAA does not share the same level of systemic toxicity. This distinction is crucial for emergency and occupational health, highlighting the importance of understanding the toxicological profiles of such compounds (Sun & Corbett, 2017).
Environmental Exposure to Plasticizers
The study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, provides insights into human exposure to environmental chemicals. The detection of DINCH metabolites in urine samples over time indicates widespread exposure, underscoring the need for monitoring environmental chemicals and their impact on human health (Silva et al., 2013).
Acetic Acid: Medical and Environmental Implications
Research on acetic acid ingestion and its severe medical implications, as well as studies on its various derivatives, highlight the critical need for understanding the physiological effects of chemical exposures. These studies also shed light on the broader environmental and health-related challenges posed by chemical compounds and the necessity for effective management and treatment strategies in cases of exposure (Ratcliffe et al., 2018).
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propiedades
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-5-2-1-4-9(10)12(6-3-7-12)8-11(17)18/h1-2,4-5H,3,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNFKHNSMVMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]propanamide](/img/structure/B2699548.png)


![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)
![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2699556.png)

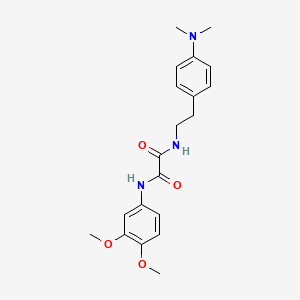

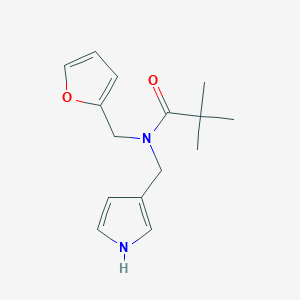
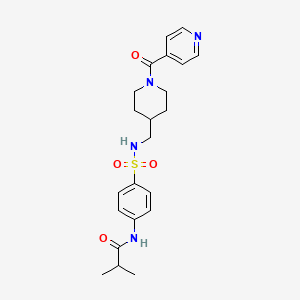
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
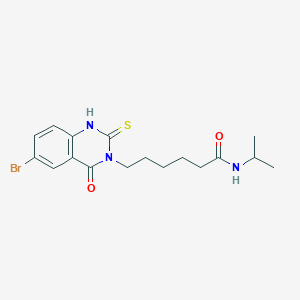
![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
